EHT 1610

描述

准备方法

EHT 1610 的合成涉及从 5-硝基邻氨基苯甲腈开始的多步过程。关键中间体 6-氨基苯并[d]噻唑-2,7-二碳腈通过六步获得。 最终化合物,甲基 9-(2-氟-4-甲氧基苯胺基)噻唑并[5,4-f]喹唑啉-2-甲酰亚胺,通过以下步骤合成 :

- Boc2O, DMAP, Et3N, CH2Cl2, 室温,4 小时。

- HCO2NH4, Pd/C, EtOH, 85°C, 0.5 小时。

- Br2, AcOH, CH2Cl2, 室温,2.5 小时。

- Appel 盐,Py,CH2Cl2,室温,4 小时。

- AcOH, 118°C, 2 小时。

- CuI, Py, 130°C, 20 分钟。

- DMFDMA, DMF, 70°C, 2 分钟,产率 86%。

- 2-氟-4-甲氧基苯胺,AcOH, 118°C, 5 分钟,产率 85%。

- NaOMe (0.5 M in MeOH), MeOH, 65°C, 0.5 小时,产率 82% .

化学反应分析

EHT 1610 经历各种化学反应,主要涉及磷酸化和去磷酸化过程。 它抑制 FOXO1、STAT3 和 cyclin D3 的磷酸化,从而调节晚期细胞周期进程、线粒体活性氧 (ROS) 产生和 DNA 损伤 。 该化合物还已知在 B 细胞和 T 细胞系以及人类儿科原代细胞中诱导凋亡 .

科学研究应用

EHT 1610 在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域:

作用机制

EHT 1610 通过抑制 DYRK1A 和 DYRK1B 激酶的活性发挥作用。 这种抑制导致 DYRK1A 介导的 FOXO1 和 STAT3 信号传导的丢失,从而导致白血病 B 细胞的优先细胞死亡 。 该化合物还抑制参与细胞周期进程和凋亡的关键蛋白的磷酸化,从而调节这些过程 .

相似化合物的比较

EHT 1610 与其他 DYRK 抑制剂进行比较,例如:

哈尔明: 一种天然的 DYRK 抑制剂,具有抗癌和抗炎特性.

AZ191: 一种高度选择性的 DYRK1B 抑制剂,其 IC50 值为 17 nM.

GSK-626616: 一种口服生物利用度高的 DYRK3 抑制剂,其 IC50 值为 0.7 nM.

ML 315 盐酸盐: 一种对细胞周期蛋白依赖性激酶 (CDK) 和 DYRK 的双选择性抑制剂,其 IC50 值分别为 68 nM 和 282 nM.

This compound 由于其对 DYRK1A 和 DYRK1B 的高效力和选择性而脱颖而出,使其成为研究这些激酶及其在各种疾病中的作用的宝贵工具 .

生物活性

EHT 1610 is a selective small-molecule inhibitor of dual-specificity tyrosine-regulated kinase 1A (DYRK1A), which has garnered attention for its potential therapeutic applications, particularly in hematological malignancies such as acute lymphoblastic leukemia (ALL). This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and implications for cancer therapy.

This compound functions primarily through the inhibition of DYRK1A, a kinase that plays a crucial role in various cellular processes including cell cycle regulation and apoptosis. The inhibition of DYRK1A by this compound has been shown to result in significant biological effects:

- Cell Cycle Regulation : Treatment with this compound alters the cell cycle distribution in B-cell acute lymphoblastic leukemia (B-ALL) cell lines, leading to a reduction in cells in the G0 phase and an accumulation in the S-G2-M phases. This suggests that this compound promotes cell cycle progression by inhibiting DYRK1A activity .

- Phosphorylation Changes : The compound induces dephosphorylation of cyclin D3 at Thr283, which is critical for cell cycle progression. This effect was confirmed through phosphoproteomic studies, revealing changes in the phosphorylation status of numerous proteins involved in cell cycle regulation .

- FOXO1 Stability : this compound treatment increases the nuclear localization and stability of FOXO1, a transcription factor involved in B lymphopoiesis. This stabilization occurs independently of the PI3K/AKT signaling pathway, indicating a unique regulatory mechanism through DYRK1A inhibition .

Biological Activity and Efficacy

This compound has demonstrated potent biological activity across various studies, particularly in the context of ALL:

- In Vitro Studies : this compound exhibits dose-dependent cytotoxic effects on B-ALL cell lines and primary human pediatric ALL samples. Notably, it effectively induces apoptosis in cells resistant to conventional therapies such as cytarabine .

- Synergistic Effects : The compound shows synergistic activity when combined with other chemotherapeutic agents, enhancing therapeutic efficacy against leukemic cells, especially those with trisomy 21 or hyperdiploid status .

Case Studies and Research Findings

Several studies have explored the impact of this compound on different cellular models:

属性

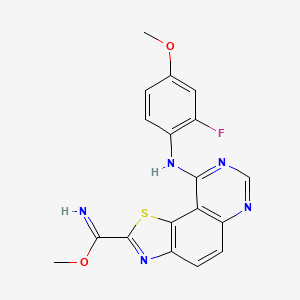

IUPAC Name |

methyl 9-(2-fluoro-4-methoxyanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN5O2S/c1-25-9-3-4-11(10(19)7-9)23-17-14-12(21-8-22-17)5-6-13-15(14)27-18(24-13)16(20)26-2/h3-8,20H,1-2H3,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBNARZBIXTFJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC2=NC=NC3=C2C4=C(C=C3)N=C(S4)C(=N)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。